molecular formula C21H18N2O5S B423372 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423372
M. Wt: 410.4g/mol
InChI Key: PKHUIRSALGNROT-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a benzoylcarbohydrazonoyl group, a methoxyphenyl group, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylhydrazine with benzoyl chloride to form 2-(2-benzoylhydrazono)-6-methoxyphenyl benzene. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylbenzoic acid: Similar in structure but lacks the methoxy and sulfonate groups.

    Benzophenone-2-carboxylic acid: Another related compound with a benzoyl group and carboxylic acid functionality.

Uniqueness

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to the presence of both methoxy and benzenesulfonate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4g/mol

IUPAC Name

[2-[(E)-(benzoylhydrazinylidene)methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H18N2O5S/c1-27-19-14-8-11-17(15-22-23-21(24)16-9-4-2-5-10-16)20(19)28-29(25,26)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,24)/b22-15+

InChI Key

PKHUIRSALGNROT-PXLXIMEGSA-N

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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